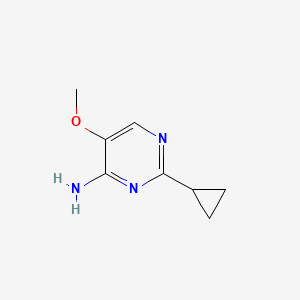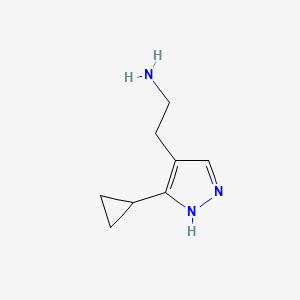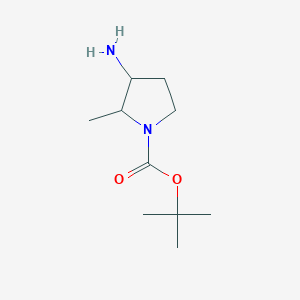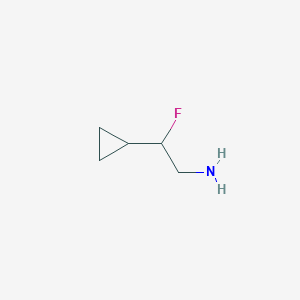![molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0](/img/structure/B1472400.png)
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
Vue d'ensemble
Description
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid, also known as 6-CPA or 6-cyclopropylpyrimidine-4-carboxylic acid, is an organic compound with a molecular formula of C9H11N3O2. It is a carboxylic acid derivative of the cyclopropylpyrimidine family of compounds and is commonly used in scientific research applications. 6-CPA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Development of Allosteric Modulators
This compound has potential applications in the development of allosteric modulators for G protein-coupled receptors (GPCRs), which are a target for treating various central nervous system (CNS) disorders. By influencing GPCR activity, it could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Molecular Imprinting
The structural specificity of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid makes it suitable for creating molecularly imprinted polymers (MIPs). These MIPs can be used for the selective recognition and binding of target molecules, which is valuable in sensing and separation technologies .
Inhibition of Aldose Reductase
As an inhibitor of aldose reductase, this compound could play a role in managing diabetic complications. By targeting this key enzyme in the polyol pathway, it may help reduce oxidative stress and prevent or alleviate symptoms of diabetic neuropathy .
NMDA Receptor Antagonism
The compound could serve as a structural basis for designing antagonists for GluN3-containing N-methyl-D-aspartate (NMDA) receptors. This application is significant in neuropharmacology, potentially aiding in the treatment of neurodegenerative diseases and conditions associated with excessive NMDA receptor activity .
AMPK Activation
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid may act as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This application is crucial for developing therapies for metabolic disorders like type 2 diabetes and obesity .
Cancer Therapy Enhancement
The compound has been studied for its role in enhancing the antitumor effects of TRAIL (TNF-related apoptosis-inducing ligand) in non-small cell lung cancer. By inhibiting sphingosine kinase 2, it could improve the efficacy of existing cancer treatments .
Synthesis of Novel Organic Compounds
Due to its unique structure, this compound can be used as a precursor or intermediate in the synthesis of a wide range of novel organic compounds. This is particularly useful in medicinal chemistry for the creation of new therapeutic agents .
Chemical Education and Research
Lastly, 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid can be utilized in academic settings for teaching and research purposes. Its complex structure offers a great model for studying organic synthesis and reaction mechanisms, enriching the educational experience for chemistry students .
Propriétés
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWZZVJKPBBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)



![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)




